

Bis(3-aminopropyl) Ether CAS number

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: Bis(3-aminopropyl) Ether

Cat. No.: B1281634

[Get Quote](#)

An In-depth Technical Guide to **Bis(3-aminopropyl) Ether** and its Derivatives

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of **Bis(3-aminopropyl) Ether**, with a primary focus on the commercially significant derivative, Diethylene Glycol **Bis(3-aminopropyl) Ether**.

Introduction and Disambiguation

The term "**Bis(3-aminopropyl) Ether**" can be ambiguous as it may refer to several distinct chemical structures. This guide will primarily focus on Diethylene Glycol **Bis(3-aminopropyl) Ether** (CAS Number: 4246-51-9), a widely used compound in various industrial and research applications. Other related compounds that may be referred to by similar names are also briefly mentioned for clarity.

Core Compound: Diethylene Glycol **Bis(3-aminopropyl) Ether**

Diethylene Glycol **Bis(3-aminopropyl) Ether** is a versatile diamine with applications ranging from polymer synthesis to use in detergents and personal care products.^[1] Its structure, featuring two primary amine groups and a flexible ether linkage, imparts unique properties that make it a valuable building block and functional additive.^[1]

Physicochemical Properties

The following table summarizes the key quantitative data for Diethylene Glycol **Bis(3-aminopropyl) Ether**.

Property	Value	Source
CAS Number	4246-51-9	[1] [2] [3]
Molecular Formula	C10H24N2O3	[1] [4]
Molecular Weight	220.31 g/mol	[1] [4] [5]
Appearance	Colorless to light yellow clear liquid	[1] [3]
Purity	>98.0% (GC)	[3] [4]
Melting Point	-32 °C	[1]
Boiling Point	151 °C at 2 mmHg	[1]
Density	1.01 g/mL	[1]
PubChem CID	20239	[1] [5]

Synonyms and Identifiers

For ease of reference, a list of common synonyms and identifiers for Diethylene Glycol **Bis(3-aminopropyl) Ether** is provided below.

Type	Identifier	Source
Synonym	Bis[2-(3-aminopropoxy)ethyl] ether	[1] [3]
Synonym	4,7,10-Trioxa-1,13-tridecanediamine	[1] [3] [5]
EINECS	224-207-2	[5]
MDL Number	MFCD00059850	[1]

Applications

Diethylene Glycol **Bis(3-aminopropyl) Ether** is utilized in a variety of fields due to its chemical properties.[\[1\]](#)

- Polymer Production: It serves as a key ingredient in the synthesis of polyurethanes and polyamides, acting as a chain extender or a monomer.[\[1\]](#)
- Surfactant and Emulsifier: It is used in the formulation of detergents, personal care products, and agricultural chemicals to enhance solubility and stability.[\[1\]](#)
- Curing Agent: The amine groups can react with epoxy groups, making it an effective curing agent for epoxy resins.
- Research and Synthesis: It is a building block for more complex molecules, including aza-crown ethers, and is used for surface passivation of carbon nanodots.[\[4\]\[6\]](#)

Experimental Protocols

Generalized Protocol for Polyurethane Synthesis

This protocol describes a general method for the synthesis of polyurethane using a diamine like Diethylene Glycol **Bis(3-aminopropyl) Ether** as a chain extender.

Materials:

- Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI)
- Polyol (e.g., Poly(tetramethylene glycol) - PTMG)
- Diethylene Glycol **Bis(3-aminopropyl) Ether** (as chain extender)
- Dry solvent (e.g., N,N-Dimethylformamide - DMF)
- Nitrogen source

Procedure:

- A reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and thermometer is charged with the polyol and solvent.
- The mixture is heated and stirred under a nitrogen atmosphere until the polyol is completely dissolved and the desired temperature is reached (typically 60-80 °C).
- The diisocyanate is added to the reaction mixture and allowed to react with the polyol to form a prepolymer. The reaction progress can be monitored by titration of the isocyanate groups.
- Once the prepolymer is formed, a stoichiometric amount of Diethylene Glycol **Bis(3-aminopropyl) Ether**, dissolved in the solvent, is added to the reaction vessel.
- The reaction is continued until the desired molecular weight is achieved, as indicated by an increase in viscosity.
- The resulting polyurethane solution is then cast into a film or precipitated in a non-solvent like isopropanol.
- The synthesized polyurethane is dried under vacuum to remove any residual solvent.

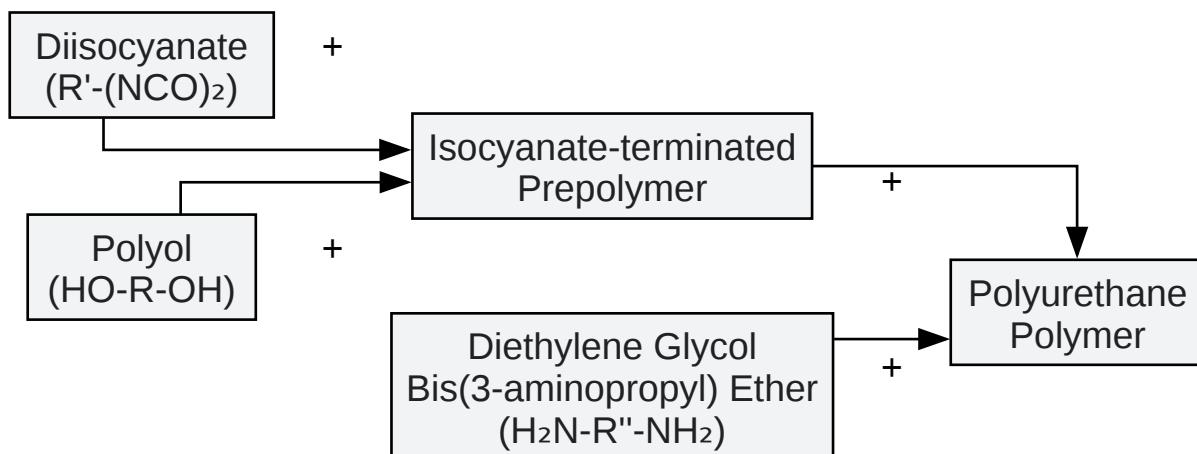
Generalized Protocol for Epoxy Resin Curing

This protocol outlines the use of Diethylene Glycol **Bis(3-aminopropyl) Ether** as a curing agent for epoxy resins.

Materials:

- Epoxy resin (e.g., a diglycidyl ether of bisphenol A)
- Diethylene Glycol **Bis(3-aminopropyl) Ether** (curing agent)
- Mixing container and stirrer

Procedure:

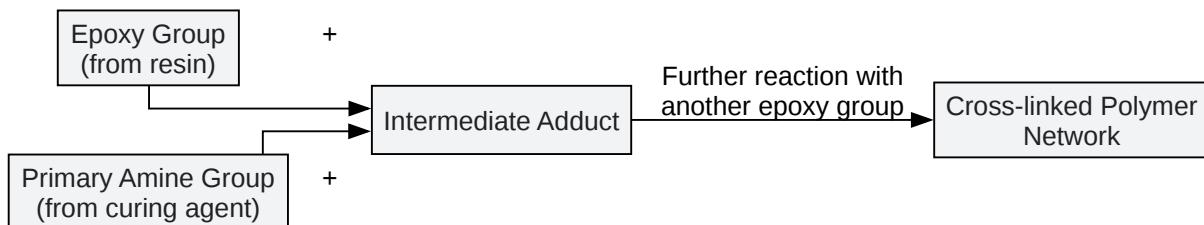

- The epoxy resin is preheated to reduce its viscosity for easier mixing.

- A stoichiometric amount of Diethylene Glycol **Bis(3-aminopropyl) Ether** is calculated based on the amine hydrogen equivalent weight of the curing agent and the epoxy equivalent weight of the resin.
- The calculated amount of the curing agent is added to the epoxy resin.
- The components are thoroughly mixed until a homogeneous mixture is obtained.
- The mixture is then poured into a mold or applied to a surface.
- The curing process can be carried out at room temperature or accelerated by heating, depending on the specific epoxy resin and desired properties of the final product. The progress of curing can be monitored by the increase in hardness of the material.

Reaction Pathways and Workflows

Polyurethane Formation Pathway

The following diagram illustrates the role of Diethylene Glycol **Bis(3-aminopropyl) Ether** as a chain extender in the formation of polyurethane.



[Click to download full resolution via product page](#)

Caption: Polyurethane synthesis workflow.

Epoxy Resin Curing Mechanism

This diagram shows the general reaction mechanism of an epoxy group with a primary amine of Diethylene Glycol **Bis(3-aminopropyl) Ether**.

[Click to download full resolution via product page](#)

Caption: Epoxy curing reaction pathway.

Related Compounds

As mentioned, other compounds share a similar name. The table below provides their CAS numbers for clear identification.

Compound Name	CAS Number
Ethylene Glycol Bis(3-aminopropyl) Ether	2997-01-5
Bis(3-aminopropyl) Ether	2157-24-6

Safety Information

Diethylene Glycol **Bis(3-aminopropyl) Ether** is a corrosive substance that can cause severe skin burns and eye damage.^[2] It is essential to handle this chemical with appropriate personal protective equipment, including gloves, goggles, and protective clothing, in a well-ventilated area. In case of contact, flush the affected area with plenty of water and seek medical attention.

This guide provides a foundational understanding of Diethylene Glycol **Bis(3-aminopropyl) Ether**. For specific applications, further research and optimization of protocols are recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. cloudfront.zoro.com [cloudfront.zoro.com]
- 3. Diethylene Glycol Bis(3-aminopropyl) Ether | 4246-51-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. biocompare.com [biocompare.com]
- 5. Diethylene glycol bis(3-aminopropyl) ether | C10H24N2O3 | CID 20239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diethylene Glycol Bis(3-aminopropyl) Ether - Amerigo Scientific [amerigoscientific.com]
- To cite this document: BenchChem. [Bis(3-aminopropyl) Ether CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1281634#bis-3-aminopropyl-ether-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com